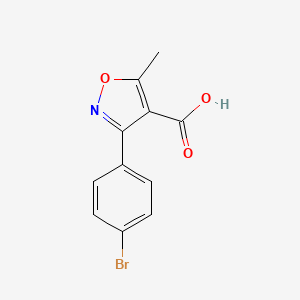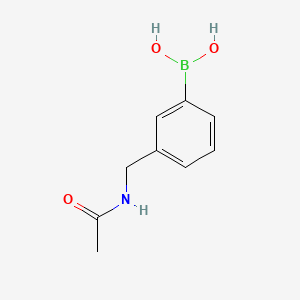![molecular formula C10H8O3S B1344184 Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate CAS No. 246177-37-7](/img/structure/B1344184.png)
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate
Overview
Description
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is a chemical compound with the molecular formula C10H8O3S. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate typically involves the reaction of 4-hydroxybenzo[b]thiophene-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to yield the desired ester .
Industrial Production Methods
the general approach involves esterification reactions, which are scalable and can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the ester group to an alcohol.
Substitution: This reaction can replace the hydroxyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development.
Industry: It is used in the development of materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A sulfur-containing heterocyclic compound with a similar structure.
Benzothiophene: A fused ring system containing both benzene and thiophene rings.
Methyl benzo[b]thiophene-5-carboxylate: A similar ester compound without the hydroxyl group
Uniqueness
Methyl 4-hydroxybenzo[b]thiophene-5-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the thiophene ring. This combination of functional groups allows for a wide range of chemical modifications and applications .
Properties
IUPAC Name |
methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAWQGMFTJYIMMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=C1)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625450 | |
| Record name | Methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246177-37-7 | |
| Record name | Methyl 4-hydroxy-1-benzothiophene-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60625450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)







![[3-Fluoro-4-(methylsulfanyl)phenyl]methanol](/img/structure/B1344130.png)
